molecular formula C11H9N5O3 B2712716 [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid CAS No. 296790-01-7

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid

Cat. No.: B2712716
CAS No.: 296790-01-7
M. Wt: 259.225
InChI Key: VFLJHDYRDURZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is a compound with a molecular formula of C11H9N5O3. It is known for its unique structure, which combines a furazan ring and a benzimidazole ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid typically involves the condensation of 4-amino-3-furazan carboxylic acid with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium ethoxide, and the product is purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is used as a building block for synthesizing more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory and anticancer activities, among other potential medical applications .

Industry

In the industrial sector, the compound is used in the synthesis of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid apart is its combination of the furazan and benzimidazole rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c12-10-9(14-19-15-10)11-13-6-3-1-2-4-7(6)16(11)5-8(17)18/h1-4H,5H2,(H2,12,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLJHDYRDURZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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